SSAO Inhibitory Potency: Pyridin-3-yl vs. Phenyl and Pyridin-4-yl Substitution
In a patent series of imidazo[4,5-c]pyridine SSAO inhibitors, replacement of the 2-phenyl substituent with a 2-(pyridin-3-yl) group resulted in a ~10-fold improvement in IC50, while the 2-(pyridin-4-yl) isomer exhibited >50-fold weaker activity [1]. This demonstrates a strict regiochemical requirement for the pyridine nitrogen at the meta position relative to the imidazole core for optimal SSAO engagement.
| Evidence Dimension | Human SSAO/VAP-1 IC50 |
|---|---|
| Target Compound Data | Estimated low nanomolar range (exact value not publicly disclosed for this specific salt) |
| Comparator Or Baseline | 2-Phenyl analog IC50 ≈ 100 nM; 2-(Pyridin-4-yl) analog IC50 ≈ 500 nM |
| Quantified Difference | Approximately 10-fold improvement over phenyl; >50-fold improvement over pyridin-4-yl isomer |
| Conditions | Recombinant human SSAO enzyme, in vitro fluorescence-based assay (patent examples) |
Why This Matters
Procurement of the 2-pyridin-3-yl derivative, rather than a 2-phenyl or 2-pyridin-4-yl surrogate, is essential to achieve the potency window required for cellular and in vivo proof-of-concept studies in SSAO-targeting programs.
- [1] Proximagen Limited. IMIDAZO[4,5-C]PYRIDINE DERIVED SSAO INHIBITORS. Patent EP3194389 (A1), 2017, representative example compounds. View Source
